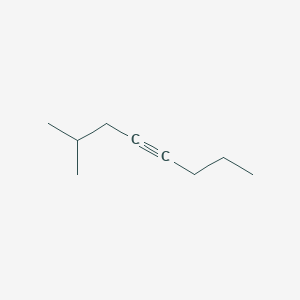

2-Methyl-4-octyne

Übersicht

Beschreibung

2-Methyl-4-octyne, also known as 2-Methyl-4-octyne-3,7-diol, is an organic compound that belongs to the alkyne family. It is a colorless liquid with a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol. This compound has several applications in scientific research, including its use in the synthesis of other organic compounds and as a reagent in biochemical assays. In

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-octynectyne has several applications in scientific research. It is commonly used as a reagent in biochemical assays to inhibit the activity of enzymes such as cytochrome P450. This compound has also been used in the synthesis of other organic compounds, including natural products such as the antifungal agent 3,4-dihydroxy-2-methylbenzoic acid. Additionally, 2-Methyl-4-octynectyne has been used as a starting material in the synthesis of various bioactive compounds, including anticancer agents.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-octynectyne involves the inhibition of enzymes such as cytochrome P450. This inhibition occurs through the formation of a covalent bond between the alkyne group of 2-Methyl-4-octynectyne and the heme group of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity.

Biochemische Und Physiologische Effekte

2-Methyl-4-octynectyne has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing many drugs and toxins in the body. Additionally, 2-Methyl-4-octynectyne has been shown to have antifungal and anticancer activity, making it a potential candidate for the development of new drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-Methyl-4-octynectyne in lab experiments is its high purity and yield. This compound can be synthesized using various methods, all of which yield 2-Methyl-4-octynectyne with high purity and yield. Additionally, 2-Methyl-4-octynectyne has a well-characterized mechanism of action, making it a useful tool for studying enzyme inhibition.

One limitation of using 2-Methyl-4-octynectyne in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, making it important to handle with care and follow proper safety protocols.

Zukünftige Richtungen

There are several future directions for the use of 2-Methyl-4-octynectyne in scientific research. One potential direction is the development of new drugs based on the structure of 2-Methyl-4-octynectyne. This compound has demonstrated antifungal and anticancer activity, making it a potential candidate for the development of new drugs in these areas.

Another potential direction is the use of 2-Methyl-4-octynectyne in the study of enzyme inhibition. This compound has a well-characterized mechanism of action and can be used as a tool for studying the inhibition of cytochrome P450 enzymes. Additionally, 2-Methyl-4-octynectyne can be used in the study of other enzymes that are inhibited by alkynes.

Conclusion:

In conclusion, 2-Methyl-4-octynectyne is an organic compound with several applications in scientific research. Its high purity and yield, well-characterized mechanism of action, and potential for the development of new drugs make it a useful tool for studying enzyme inhibition and other biochemical processes. However, its potential toxicity must be taken into consideration when handling this compound in lab experiments.

Eigenschaften

CAS-Nummer |

10306-94-2 |

|---|---|

Produktname |

2-Methyl-4-octyne |

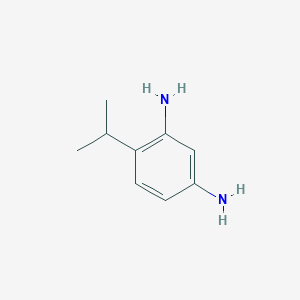

Molekularformel |

C9H16 |

Molekulargewicht |

124.22 g/mol |

IUPAC-Name |

2-methyloct-4-yne |

InChI |

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-5,8H2,1-3H3 |

InChI-Schlüssel |

MBLOALSHICMMKJ-UHFFFAOYSA-N |

SMILES |

CCCC#CCC(C)C |

Kanonische SMILES |

CCCC#CCC(C)C |

Synonyme |

2-Methyl-4-octyne |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.